molecular formula C15H13Cl2N3OS B10887965 (2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide

(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide

Cat. No.: B10887965
M. Wt: 354.3 g/mol
InChI Key: UJLOPLPXOKEVRL-UFWORHAWSA-N
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Description

(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide is a synthetic organic compound characterized by its unique structure, which includes a hydrazinecarbothioamide moiety linked to a benzylidene group substituted with a 2,6-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde.

    Condensation Reaction: The benzaldehyde intermediate is then condensed with thiosemicarbazide under acidic conditions to yield the final product, this compound. The reaction is typically carried out in ethanol with a catalytic amount of acetic acid.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanocomposites, due to its unique structural properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its mechanism of action at the molecular level.

Mechanism of Action

The mechanism by which (2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It modulates pathways related to oxidative stress and apoptosis, leading to cell death in cancer cells or inhibition of microbial growth.

Properties

Molecular Formula

C15H13Cl2N3OS

Molecular Weight

354.3 g/mol

IUPAC Name

[(E)-[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylideneamino]thiourea

InChI

InChI=1S/C15H13Cl2N3OS/c16-13-2-1-3-14(17)12(13)9-21-11-6-4-10(5-7-11)8-19-20-15(18)22/h1-8H,9H2,(H3,18,20,22)/b19-8+

InChI Key

UJLOPLPXOKEVRL-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=S)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=S)N)Cl

Origin of Product

United States

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